molecular formula C26H24FN3O4 B13374613 5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13374613
M. Wt: 461.5 g/mol
InChI Key: WTDISFSBTWBGFZ-GYHWCHFESA-N
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Description

The compound 5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via nucleophilic substitution reactions using allyl halides and phenolic intermediates.

    Attachment of the Fluorobenzoyl Group: This step involves acylation reactions, often using fluorobenzoyl chloride and suitable catalysts.

    Incorporation of the Imidazolyl Propyl Group: This can be achieved through alkylation reactions using imidazole and propyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its imidazole moiety is particularly interesting for binding studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes. The fluorobenzoyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(methoxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-[4-(ethoxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique feature of 5-[4-(allyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is the presence of the allyloxy group, which can undergo additional chemical reactions, providing a versatile handle for further functionalization. This makes it distinct from similar compounds with different alkoxy groups.

Properties

Molecular Formula

C26H24FN3O4

Molecular Weight

461.5 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24FN3O4/c1-2-16-34-21-10-6-18(7-11-21)23-22(24(31)19-4-8-20(27)9-5-19)25(32)26(33)30(23)14-3-13-29-15-12-28-17-29/h2,4-12,15,17,23,31H,1,3,13-14,16H2/b24-22-

InChI Key

WTDISFSBTWBGFZ-GYHWCHFESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCN4C=CN=C4

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

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